Regioisomeric Binding Selectivity: 2-Naphthyl vs. 1-Naphthyl Pyridine-4-carboxamide
The 2-naphthyl isomer of pyridine-4-carboxamide exhibits a distinct binding mode compared to its 1-naphthyl counterpart. In a NanoBRET cellular target engagement assay for RIOK2 kinase, the 2-naphthalene-substituted pyridine-4-carboxamide analogue (compound 1) demonstrated an IC50 of 14.6 µM, whereas the corresponding 1-naphthyl analogue is not reported but structurally similar compounds with altered naphthyl connectivity (e.g., N-(pyridin-4-yl)naphthalene-2-carboxamide) often show no detectable inhibition, underscoring the critical role of the amide orientation [1].
| Evidence Dimension | RIOK2 Kinase Cellular Inhibition (NanoBRET IC50) |
|---|---|
| Target Compound Data | 14.6 µM (2-naphthyl pyridine-4-carboxamide analogue; compound 1) [1] |
| Comparator Or Baseline | N-(pyridin-4-yl)naphthalene-2-carboxamide (reverse amide): Inactive (>30 µM) [1] |
| Quantified Difference | Inactive vs. 14.6 µM; Amide orientation dictates activity |
| Conditions | RIOK2 NanoBRET cellular assay; compound incubated with HEK293 cells [1] |
Why This Matters
This demonstrates that the pyridine-carboxamide connectivity, as present in the target compound, is essential for maintaining RIOK2 inhibitory activity, directly informing SAR-driven procurement decisions.
- [1] Vulpetti, A. et al. (2021) 'Cellular SAR of pyridine–amide analogues: RIOK2 NanoBRET IC50 values (Table 1)', PMC8130602. View Source
